(3-Aminopyrrolidin-3-yl)methanol

Description

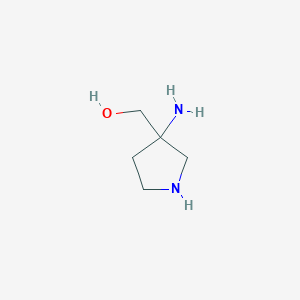

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminopyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-5(4-8)1-2-7-3-5/h7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSUDIUJLTYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for 3 Aminopyrrolidin 3 Yl Methanol and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The formation of the pyrrolidine ring is the foundational step in synthesizing (3-Aminopyrrolidin-3-yl)methanol analogs. Various strategies have been developed to construct this five-membered nitrogen heterocycle with control over the relative stereochemistry of its substituents.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a powerful tool for constructing the pyrrolidine ring, often with high stereoselectivity. These methods involve a precursor molecule containing both the nucleophilic nitrogen and a reactive electrophilic site, which upon reaction, form the cyclic structure.

One such approach is the mercuric ion-induced intramolecular cyclization of δ-unsaturated β-amino-amines. researchgate.net This aminomercuration process has been shown to produce 3-aminopyrrolidine (B1265635) derivatives in good yields (70–85%) and with high diastereoselectivity (up to 95%). researchgate.nettandfonline.com Similarly, copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides yields 2,5-cis-disubstituted pyrrolidines with excellent diastereomeric ratios (>20:1) and high chemical yields (76–97%). nih.gov This method's diastereoselectivity is controlled by conformational factors, and it does not require additional coordinating groups to achieve high selectivity. nih.gov

Another strategy involves the cyclization of neutral C-centered α-aminoalkyl radicals, generated from N-(ω-alkenyl)-N-(benzotriazol-1-ylmethyl)amines using samarium(II) iodide (SmI2), to afford various substituted 3-aminopyrrolidines. consensus.app Furthermore, chemoenzymatic methods starting from N-protected D-asparagine esters can yield benzyl-protected (R)-3-aminopyrrolidine through a sequence of cyclization, deprotection, and reduction steps. researchgate.net

The intramolecular aza-Michael reaction is another effective method. For instance, the use of a chiral phosphoric acid catalyst can facilitate the intramolecular asymmetric aza-Michael reaction of a protected amine with an α,β-unsaturated thioester, leading to the synthesis of spirocyclic pyrrolidines in high yields and enantioselectivity. whiterose.ac.uk

Table 1: Examples of Intramolecular Cyclization for Pyrrolidine Synthesis

| Cyclization Method | Substrate Type | Product | Selectivity (dr) | Yield | Reference |

|---|---|---|---|---|---|

| Aminomercuration | δ-Unsaturated β-amino-amines | 3-Aminopyrrolidine derivatives | 95:5 | 70-85% | researchgate.net |

| Copper-Promoted Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | cis-2,5-Disubstituted pyrrolidines | >20:1 | 76-97% | nih.gov |

| Radical Cyclization (SmI₂) | N-(ω-alkenyl)-N-(benzotriazol-1-ylmethyl)amines | Substituted 3-aminopyrrolidines | N/A | N/A | consensus.app |

Diastereoselective Conjugate Addition Reactions

Diastereoselective conjugate addition, or Michael addition, is a key strategy for forming C-C or C-N bonds in a stereocontrolled manner, leading to functionalized pyrrolidines. These reactions typically involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

A notable example is a tandem (1+4) annulation between aroylformates and δ-tosylamino enones, mediated by P(NMe₂)₃. This reaction proceeds through a reductive amination followed by a base-catalyzed intramolecular Michael addition cascade, affording functionalized pyrrolidines in moderate to excellent yields and with high diastereoselectivity (up to 95:5 dr). acs.orgbohrium.com This approach represents a departure from the more common (3+2) cycloaddition reactions. acs.org

Another powerful method is the three-component tandem 1,4-conjugate addition-cyclization reaction. The reaction of diazoacetophenones with anilines and unsaturated ketoesters provides an efficient route to multisubstituted pyrrolidines in good yields and with high diastereoselectivity. nih.gov Aza-Michael additions have also been developed into asymmetric variants. For example, the diastereoselective aza-Michael addition of a chiral sulfinamide to a Michael acceptor, followed by cyclization, yields highly functionalized pyrrolidines with excellent diastereomeric ratios (e.g., 49:1). thieme-connect.com This approach is versatile, accommodating a wide range of Michael acceptors. thieme-connect.com

Table 2: Diastereoselective Conjugate Addition for Pyrrolidine Synthesis

| Reaction Type | Reactants | Catalyst/Mediator | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| Tandem (1+4) Annulation | Aroylformates + δ-Tosylamino enones | P(NMe₂)₃ | 95:5 | 27% (initial) | acs.org |

| Aza-Michael/Cyclization | Chiral sulfinamide + Michael acceptor | Base | 49:1 | 75% | thieme-connect.com |

| Three-Component Reaction | Diazoacetophenones + Anilines + Unsaturated ketoesters | N/A | High | Good | nih.gov |

Reductive Amination and Catalytic Hydrogenation Protocols

Reductive amination is a cornerstone of amine synthesis and is widely applied to the construction of the pyrrolidine ring. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ.

A practical approach for synthesizing N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines via iridium-catalyzed transfer hydrogenation. mdpi.com This method is efficient, can be performed in water, and provides products in good to excellent yields. mdpi.com The double reductive amination of dicarbonyl sugars with primary amines using reducing agents like NaCNBH₃ is another effective strategy for creating polyhydroxylated pyrrolidines, where stereocontrol depends on the specific sugar and amine used. researchgate.net

Catalytic hydrogenation is also employed for the diastereoselective reduction of pyrrolidine precursors. For instance, the hydrogenation of 3-oxo pyrrolidines, derived from the Horner-Wadsworth-Emmons reaction of aldehydes with sulfinimine-derived 3-oxo pyrrolidine phosphonates, proceeds from the least hindered face to afford cis-isomers. nih.gov This highlights how existing stereocenters can direct the outcome of subsequent transformations. Facile reductive amination methods also include using hydride reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with platinum, palladium, or nickel catalysts. rsc.org

Asymmetric Synthesis of Enantiopure this compound and Analogs

Achieving enantiopure forms of this compound and its derivatives is critical for their application as pharmaceutical agents. Asymmetric synthesis strategies aim to create a single enantiomer, either by using chiral starting materials, employing chiral auxiliaries to direct stereochemistry, or using chiral catalysts.

Utilization of Chiral Auxiliaries and Reagents

Chiral auxiliaries are covalently attached to a substrate to induce stereoselectivity in a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach transforms the challenge of separating enantiomers into the more straightforward separation of diastereomers. whiterose.ac.uk

Enantiopure aryl-sulfinamides are prominent chiral auxiliaries used in the asymmetric synthesis of N-heterocycles. researchgate.net For example, N-sulfinylimines, derived from these auxiliaries, can undergo diastereoselective additions followed by cyclization to produce enantiopure pyrrolidines. nih.govresearchgate.net The Horner-Wadsworth-Emmons reaction of aldehydes with 3-oxo pyrrolidine phosphonates derived from sulfinimines provides a route to enantiopure cis-2,5-disubstituted 3-oxo pyrrolidines. nih.gov A novel sulfinamide annulating agent has been developed for a one-step diastereoselective synthesis of pyrrolidines via an aza-Michael addition and cyclization sequence, yielding products with excellent diastereoselectivity. thieme-connect.com

Other auxiliaries, such as those derived from (R)-phenylglycinol or (S,S)-pseudoephedrine, have also been successfully used in diastereoselective reactions to produce single enantiomers of substituted pyrrolidines after the auxiliary is cleaved. whiterose.ac.uk Chiral pyrrolidine auxiliaries themselves are frequently used due to their rigid scaffold which allows for efficient transfer of chirality. springerprofessional.de Optical resolution using chiral resolving agents like R-(+)-mandelic acid to form diastereomeric salts is another established method. This can be combined with in-situ racemization of the undesired isomer to enhance the yield of the desired enantiomer. google.com

Catalytic Asymmetric Hydrogenation with Chiral Catalysts

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral compounds. This technique uses a chiral metal catalyst to stereoselectively add hydrogen across a double bond (C=C, C=O, or C=N).

The synthesis of a key intermediate for a fluoroquinolone antibiotic involved a catalytic asymmetric hydrogenation of a β-keto amide using a chiral DM-SEGPHOS-Ru(II) complex. researchgate.net This key step afforded the desired β-hydroxy amide in good yield (73%) and with high stereoselectivity (98% de, >99% ee) after recrystallization. researchgate.net Similarly, rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides provides an efficient route to enantioenriched 3-aminopiperidine derivatives, a closely related structure, in high yields and enantioselectivities. researchgate.net

Ruthenium catalysts featuring chiral phosphine (B1218219) ligands like BINAP are also effective. An enantioselective process for preparing chiral 3-aminopyrrolidine derivatives employs a stereoisomerically pure ruthenium catalyst, such as (R)-Ru-BINAP, for the chiral reduction of a β-keto ester, which sets the crucial stereochemistry at the C-3 position early in the synthesis. Chiral oxazaborolidines, known as CBS catalysts, are also widely used for the catalytic reduction of prochiral ketones to produce chiral alcohols with excellent yields and enantiomeric excesses. psu.edu

Table 3: Examples of Catalytic Asymmetric Hydrogenation for Chiral Pyrrolidine Derivative Synthesis

| Substrate Type | Chiral Catalyst/Ligand | Product Type | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| β-Keto amide | DM-SEGPHOS-Ru(II) | β-Hydroxy amide | 98% de, >99% ee | 73% | researchgate.net |

| N-Enamides | Rhodium-based | 3-Aminopiperidine derivative | High ee | up to 92% | researchgate.net |

| β-Keto ester | (R)-Ru-BINAP | β-Hydroxy ester | High | N/A | smolecule.com |

| Prochiral Ketones | CBS Catalyst (Chiral Oxazaborolidine) | Chiral Alcohol | Excellent ee | Excellent | psu.edu |

Stereocontrolled Nucleophilic Substitution (SN2) Pathways

A cornerstone for establishing the stereochemistry at the C3 position of the pyrrolidine ring is the SN2 reaction, which proceeds with a predictable inversion of configuration at the stereocenter. This method is widely employed for the synthesis of chiral 3-aminopyrrolidine derivatives from optically active precursors.

A common strategy involves the displacement of a suitable leaving group on a chiral pyrrolidine template by a nitrogen nucleophile. For instance, a highly efficient synthesis of a diamine pyrrolidine derivative utilizes an SN2 substitution reaction where methylamine (B109427) acts as the nucleophile. This key step proceeds with a complete inversion of configuration at the reaction center, affording the desired product in a high yield of 80% after a straightforward acid/base extraction purification. researchgate.net

Another effective approach relies on converting enantiopure α-hydroxy acid esters into the corresponding chiral triflate esters. rsc.org The triflate group serves as an excellent leaving group, facilitating a subsequent nucleophilic substitution by aminopyrrolidine derivatives. This SN2 reaction occurs with a clean inversion of configuration, producing methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates in good yields and with high enantiomeric and diastereomeric purity. rsc.org The reliability of this inversion has been confirmed through X-ray crystallography of the resulting products. rsc.org

Similarly, optically active mesylates are valuable substrates for these transformations. In one process, an optically active butyl-1,2,4-trimesylate is converted into a corresponding optically active pyrrolidine derivative using a primary amine like benzylamine (B48309) in tetrahydrofuran. google.com The reaction proceeds via nucleophilic attack, establishing the stereochemistry of the resulting amine center. google.com

The table below summarizes representative SN2 reactions used in the synthesis of chiral aminopyrrolidine derivatives.

| Precursor Type | Leaving Group | Nucleophile | Product Type | Yield | Key Features |

| β-hydroxy amide derivative | Mesylate (implied after activation) | Methylamine | Diamine pyrrolidine | 80% | Inversion of configuration; simple acid/base purification. researchgate.net |

| Chiral α-hydroxy acid ester | Triflate | N-Boc-aminopyrrolidines | N-(aminocycloalkylene)amino acid derivatives | Good | Inversion of configuration; high enantiomeric and diastereomeric purity. rsc.org |

| Optically active trimesylate | Mesylate | Benzylamine | N-Benzyl-pyrrolidine derivative | N/A | Establishes stereochemistry at the amine center. google.com |

Efficient Multi-Step and One-Pot Synthetic Protocols

The assembly of complex molecules like this compound and its derivatives often requires multi-step sequences. However, modern synthetic chemistry emphasizes the development of efficient one-pot or tandem reactions to improve yields, reduce waste, and simplify purification processes.

Multi-step syntheses are common for constructing the pyrrolidine core and introducing the necessary functional groups. For example, a multi-step pathway was developed to synthesize a series of (S)-pyrrolidine derivatives that act as CXCR4 chemokine receptor antagonists. nih.gov This sequence involved the initial reaction of pyridin-2-yl-4-oxobutanal derivatives with (R)-1-(4-methoxyphenyl)ethan-1-amine to form the key pyrrolidine intermediate. nih.gov Similarly, the synthesis of certain anticonvulsant agents involves a two-step process starting from 2-(3-methylthiophen-2-yl)succinic acid, which first reacts with an amino acid to form an intermediate that undergoes a subsequent coupling reaction. nih.gov

The following table illustrates examples of multi-step and one-pot synthetic strategies.

| Protocol Type | Description | Starting Materials | Key Intermediates/Steps | Final Product Class |

| Multi-Step | Synthesis of CXCR4 receptor antagonists. nih.gov | Pyridin-2-yl-4-oxobutanal derivatives, (R)-1-(4-methoxyphenyl)ethan-1-amine | Intermediate pyrrolidine derivatives | (S)-Pyrrolidine derivatives |

| Multi-Step | Synthesis of anticonvulsant agents. nih.gov | 2-(3-methylthiophen-2-yl)succinic acid, aminoacetic acid | Succinimide intermediate | Pyrrolidine-2,5-dione derivatives |

| One-Pot | Three-component synthesis of γ-lactams. researchgate.net | Maleimides, aldehydes, amines | Michael addition, reductive amination/lactamization, epimerization | γ-Lactams |

Process Optimization for Scalable Synthesis

Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and environmental sustainability. For this compound and its precursors, this involves refining reaction conditions, minimizing reagent usage, and developing non-chromatographic purification methods.

A key aspect of optimization is the choice of solvent and catalyst. An environmentally friendly and practical synthesis of 2,3-dioxopyrrolidines, which can serve as precursors, was achieved by using ethanol (B145695) as a solvent. This method avoids the need for catalysts and complex chromatographic purification, delivering high product yields in a short reaction time. researchgate.net Further optimization can be achieved by adjusting reactant stoichiometry; for example, the yield of a target pyrrolidine derivative was dramatically increased to 86% simply by using two equivalents of a starting material, sodium diethyl oxalacetate (B90230). researchgate.net

The Petasis reaction, a three-component reaction, offers an excellent approach for the scalable synthesis of primary amines. nuph.edu.ua Optimization of this protocol for producing homoallylic amines focused on reducing the excess of reagents, thereby improving the process's green credentials while maintaining high yields. nuph.edu.ua A significant achievement in this area is the development of optimized acid-base extraction work-up procedures, which allow for the efficient isolation of the amine products on a multigram scale without the need for column chromatography. nuph.edu.ua

Mechanistic studies also play a crucial role in process optimization. Research into the Ireland-Claisen rearrangement for synthesizing β-amino acids demonstrated that the diastereoselectivity is highly sensitive to the electronic properties of the substrates. bath.ac.uk This understanding allows for the fine-tuning of reaction conditions to maximize the yield and purity of the desired stereoisomer. These studies led to a useful synthetic transformation for isolating phenylacetate-derived intermediates in excellent yield and with superior geometric control. bath.ac.uk

The table below highlights key areas of process optimization for scalable synthesis.

| Optimization Target | Strategy | Example/Outcome | Scale |

| Yield Improvement | Adjusting reactant stoichiometry. researchgate.net | Using 2 equivalents of sodium diethyl oxalacetate increased product yield to 86%. | N/A |

| Environmental Friendliness | Using green solvents; avoiding chromatography. researchgate.netnuph.edu.ua | Synthesis in ethanol without catalysts or chromatography; development of extraction-based work-ups. | Multigram nuph.edu.ua |

| Reagent Efficiency | Reducing the excess of reagents. nuph.edu.ua | Optimized Petasis reaction maintains high yields with less reagent waste. | Multigram nuph.edu.ua |

| Stereocontrol | Understanding reaction mechanisms (e.g., Hammett-type plots). bath.ac.uk | Enabled selective formation of E-geometrical isomers for subsequent rearrangement. | N/A |

Chemical Transformations and Derivatization Reactions of 3 Aminopyrrolidin 3 Yl Methanol

Reactivity of Amine and Hydroxyl Functional Groups

The distinct pKa values and nucleophilicity of the amine and hydroxyl groups in (3-Aminopyrrolidin-3-yl)methanol allow for selective reactions. The amine groups are generally more nucleophilic than the hydroxyl group, enabling chemoselective modifications. For instance, the primary amine can readily participate in reactions such as amidation and alkylation under conditions that leave the hydroxyl group intact.

The reactivity of the amine groups can be modulated by the reaction conditions. For example, in the synthesis of dendrimers, the relative reactivity of cyclic secondary amines, like the one in the pyrrolidine (B122466) ring, is greater than that of primary amines. researchgate.net This difference in reactivity, attributed to a combination of pKa values and steric factors, allows for controlled, stepwise additions. researchgate.net Specifically, the nucleophilicity of the individual amine groups in 3-aminopyrrolidine (B1265635) can vary significantly, with the secondary amine being more reactive than the primary exocyclic amine. researchgate.net

The hydroxyl group, while less nucleophilic than the amines, can undergo reactions such as etherification or esterification, often requiring activation or harsher reaction conditions. For example, in the synthesis of certain chemokine receptor modulators, the hydroxyl group can be alkylated using a strong base like sodium hydride. google.com The presence of both amine and hydroxyl functionalities necessitates the use of protecting groups to achieve regioselective transformations, a strategy discussed in more detail in a later section.

Chiral Derivatization for Enantiomeric Analysis

This compound is a chiral molecule, and the separation and analysis of its enantiomers are crucial for its application in pharmaceuticals. Chiral derivatization is a common strategy to determine the enantiomeric purity of this and related compounds. This involves reacting the chiral analyte with a chiral derivatizing reagent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC).

Formation of Diastereomeric Derivatives

The formation of diastereomeric derivatives is achieved by reacting the amine or hydroxyl group of this compound with a chiral derivatizing reagent. For instance, chiral carboxylic acids can be coupled with the primary amine of this compound to form diastereomeric amides. Similarly, chiral isothiocyanates can react with the primary amine to yield diastereomeric thiourea (B124793) derivatives. nih.govmdpi.com

The choice of derivatization reaction and reagent is critical to ensure a quantitative reaction without racemization. Mild reaction conditions are often employed. For example, the coupling of carboxylic acids can be facilitated by activating agents like 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) at room temperature. psu.edu The resulting diastereomers exhibit different physicochemical properties, which allows for their separation on an achiral stationary phase. mdpi.com The elution order of the diastereomers can sometimes be predicted based on the structure of the chiral selector in the derivatizing reagent. researchgate.net

Development and Application of Chiral Derivatization Reagents

A variety of chiral derivatization reagents (CDRs) have been developed for the analysis of chiral amines and alcohols. Many of these reagents contain a fluorophore, which allows for highly sensitive detection of the resulting diastereomers using fluorescence detectors in HPLC.

Examples of such reagents include those based on benzofurazan, such as 4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,l,3-benzoxadiazole (DBD-APy) and 4-nitro-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole (NBD-APy). psu.edumdpi.com These reagents react with carboxylic acids to form highly fluorescent diastereomeric amides. psu.edu Edman-type chiral reagents, like (R/S)-4-(3- isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS), are used for labeling amino acids and primary and secondary amines, forming fluorescent thiourea derivatives. nih.govmdpi.com

A novel derivatization reagent, N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA), has been developed for the enantiomeric separation of chiral carboxylic acids. researchgate.net This reagent reacts with carboxylic acids in the presence of coupling agents to form diastereomers that can be separated by reversed-phase HPLC. researchgate.net The reaction is reported to proceed with negligible racemization. researchgate.net

| Reagent Name | Analyte Functional Group | Resulting Derivative | Detection Method |

| (+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,l,3-benzoxadiazole (D-DBD-APy) | Carboxylic Acid | Diastereomeric Amide | Fluorescence |

| (S)(+)-4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (NBD-(S)-APy) | Amines, Carboxylic Acids | Fluorescent Thiourea, Amide | Fluorescence |

| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | Carboxylic Acid | Diastereomeric Amide | UV |

| (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) | Amines | Fluorescent Thiourea | Fluorescence |

Amidation, Acylation, and Alkylation Reactions

The primary amine of this compound is a key site for amidation, acylation, and alkylation reactions. These transformations are fundamental in synthesizing a wide range of derivatives with potential biological activities.

Amidation reactions involve the coupling of a carboxylic acid with the primary amine to form an amide bond. This is a common strategy in drug discovery to link different molecular fragments. For instance, in the synthesis of neuronal nitric oxide synthase inhibitors, (3R)-pyrrolidin-3-yl)amide derivatives were prepared via a peptide coupling reaction using HBTU/HOBt/DIEA. nih.gov Similarly, N-(2-{[(3R)-l-(4-hydroxy-4-pyridin-2-ylcyclohexyl)pyrrolidin-3-yl]amino}-2-oxoethyl)-3-(trifluoromethyl)benzamide was synthesized by reacting 4-[(3R)-3-aminopyrrolidin-l-yl]-l-pyridin-2-ylcyclohexanol with (3-trifluoromethyl-benzoylamino)-acetic acid in the presence of a coupling agent. google.comgoogle.com

Acylation is the process of introducing an acyl group into a compound. In the context of this compound, this typically involves the reaction of the primary amine with an acyl halide or anhydride. For example, (S)-3-acetamidopyrrolidine can be prepared by acetylating the corresponding amine. epo.org

Alkylation involves the introduction of an alkyl group. The secondary amine within the pyrrolidine ring is also susceptible to alkylation. For example, N-(ω-aminoalkylene)amino acids can be synthesized through the alkylation of an aminopyrrolidine derivative with an α-halocarboxylic acid ester. rsc.orgsemanticscholar.org Reductive amination is another method to achieve alkylation, where an amine reacts with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. rsc.orgsemanticscholar.org

Strategic Protection and Deprotection of Functionalities

Given the multiple reactive sites on this compound, the use of protecting groups is often essential to achieve selective transformations. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

The most common protecting group for the amine functionality is the tert-butoxycarbonyl (Boc) group. nih.gov It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. google.comnih.govgoogle.com For instance, in the synthesis of certain pyrimidine-based inhibitors, a Boc-protected aminopyrrolidine was used to ensure selective reaction at another site, followed by deprotection with an acid. nih.gov

The benzyl (B1604629) group is another common protecting group for amines, which can be removed by hydrogenolysis using a palladium catalyst. google.com The benzyloxycarbonyl (Cbz) group is also used and can be removed by similar hydrogenolysis conditions. google.com

In some synthetic routes, the hydroxyl group may also require protection. However, in many cases, the higher reactivity of the amine groups allows for selective reactions without the need to protect the hydroxyl group.

The strategic use of protection and deprotection steps is exemplified in the synthesis of complex molecules. For example, in the synthesis of certain pyrrolidine-based iminosugars, a multi-step process involving protection, reaction at a specific site, and subsequent deprotection is employed to achieve the desired product. researchgate.net A key consideration is the orthogonality of the protecting groups, meaning that one protecting group can be removed without affecting another, allowing for sequential modifications at different positions of the molecule.

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Amine | Acidic conditions (e.g., TFA, HCl in dioxane) |

| Benzyl (Bn) | Amine | Hydrogenolysis (e.g., Pd/C, H₂) |

| Benzyloxycarbonyl (Cbz) | Amine | Hydrogenolysis (e.g., Pd/C, H₂) |

| p-Nitrobenzenesulfonyl (nosyl) | Amine | Mild basic or reducing conditions |

Applications of 3 Aminopyrrolidin 3 Yl Methanol As a Versatile Building Block in Complex Molecule Synthesis

Synthesis of Pyrrolidine-Fused Heterocyclic Systems

The inherent structure of 3-aminopyrrolidine (B1265635) derivatives, featuring reactive sites at both the ring nitrogen and the C3 substituent, provides a strategic foundation for the synthesis of bicyclic systems through intramolecular cyclization. This approach is particularly valuable for creating pyrrolidine-fused heterocycles, which are prominent scaffolds in many biologically active compounds.

A key strategy involves the transformation of the functional groups on a 3-aminopyrrolidine precursor to facilitate a ring-closing reaction. For instance, 3-aminopyrrolidine compounds can be utilized to synthesize bicyclic structures like (S,S)-2,8-diazabicyclo uitm.edu.mynih.govnonane, a known intermediate for moxifloxacin. nih.gov In a typical synthetic route, a 3-pyrrolidone compound is first converted to a chiral (S)-3-aminopyrrolidine derivative through a transaminase-catalyzed reaction. nih.gov Subsequent intramolecular cyclization, followed by the removal of protecting groups, yields the final fused bicyclic product. nih.gov

While direct examples starting from (3-Aminopyrrolidin-3-yl)methanol are not extensively detailed, the principle of intramolecular cyclization is readily applicable. The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate. Following protection of the C3-amino group and deprotection of the ring nitrogen, this activated intermediate can undergo intramolecular nucleophilic substitution, where the ring nitrogen attacks the carbon bearing the leaving group, to form a fused bicyclic system. This synthetic strategy highlights the potential of this compound as a precursor to novel fused heterocyclic frameworks.

Construction of N-(Aminocycloalkylene)amino Acid Derivatives and Peptide Nucleic Acid (PNA) Precursors

N-(Aminocycloalkylene)amino acids are crucial building blocks in medicinal chemistry, notably for the synthesis of Peptide Nucleic Acids (PNAs). nih.gov PNAs are synthetic DNA analogues with a pseudopeptide backbone, offering enhanced stability and binding affinity to natural nucleic acids. nih.gov The chiral and cyclic nature of pyrrolidine-containing amino acids can impart conformational rigidity and specific stereochemistry to the PNA backbone, influencing its hybridization properties.

The synthesis of these specialized amino acid derivatives often involves the nucleophilic substitution reaction between an aminocycloalkane and an α-halo or α-sulfonyloxy ester. Research has demonstrated a facile method for preparing N-(aminocycloalkylene)amino acid derivatives by reacting N-Boc-protected aminopyrrolidines with chiral triflate esters of α-hydroxy acids. nih.govrsc.org This SN2 reaction proceeds with an inversion of configuration, allowing for the stereocontrolled synthesis of the desired products with high purity. nih.gov

For example, a protected form of this compound can be envisioned as the nucleophile in this reaction. The pyrrolidine (B122466) nitrogen would attack the chiral triflate ester, forming a new C-N bond and creating the core structure of the N-(aminocycloalkylene)amino acid. The resulting products, which incorporate the pyrrolidine ring, serve as valuable monomers for solid-phase PNA synthesis after appropriate functional group manipulations. nih.govrsc.org

Table 1: Synthesis of N-(Aminocycloalkylene)amino Acid Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Application |

|---|---|---|---|---|

| N-Boc-aminopyrrolidine | Chiral α-hydroxy acid triflate ester | Nucleophilic Substitution (SN2) | Methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoate nih.gov | PNA Precursors nih.gov |

Precursors for Advanced Pharmaceutical Intermediates (excluding direct drug action or clinical efficacy)

The this compound scaffold is a key component in the synthesis of various advanced intermediates destined for the development of new therapeutic agents. Its stereochemistry and bifunctionality are leveraged to construct complex molecular architectures.

Intermediates for Antibacterial Agents

The 3-aminopyrrolidine moiety is a well-established pharmacophore in the quinolone class of antibiotics. The development of efficient and stereoselective routes to key pyrrolidinyl intermediates is therefore of significant interest. One such critical intermediate is (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, used in the preparation of the fluoroquinolone antibiotic PF-00951966. researchgate.net The synthesis of this complex diamine involves a multi-step sequence, including a catalytic asymmetric hydrogenation to establish the desired stereocenters. researchgate.net The structural similarity between this nitrile-containing intermediate and this compound suggests that the latter could serve as a valuable precursor. The hydroxymethyl group of this compound could be chemically transformed into a nitrile group through a two-step process of oxidation to an aldehyde followed by conversion to the nitrile, providing an alternative pathway to this class of antibacterial intermediates.

Scaffolds for Kinase Inhibitor Development

Protein kinases are critical targets in drug discovery, particularly in oncology. The 3-aminopyrrolidine scaffold has been successfully employed to develop potent and selective kinase inhibitors. nih.gov For example, a series of pyrimidine (B1678525) derivatives incorporating an (S)-3-aminopyrrolidine moiety have been designed as inhibitors of Aurora A kinase, a protein involved in cell cycle regulation. acs.orgresearchgate.net In the synthesis of these inhibitors, a key step involves the reaction of a chloropyrimidine intermediate with a derivative such as (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone. acs.orgresearchgate.net This demonstrates how the pyrrolidine ring serves as a central scaffold, with the C3-amino group acting as a crucial attachment point for other fragments of the inhibitor, orienting them correctly for binding to the kinase. nih.gov The hydroxymethyl group in the parent compound, this compound, provides an additional handle for synthetic modification, allowing for the exploration of further interactions within the kinase binding pocket.

Table 2: this compound Derivatives in Kinase Inhibitor Scaffolds

| Kinase Target | Scaffold Component | Synthetic Role |

|---|---|---|

| Aurora A Kinase | (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone acs.orgresearchgate.net | Nucleophilic reactant to build the pyrimidine-2,4-diamine core acs.org |

Components in Stereospecific Oligonucleotide Synthesis

The development of therapeutic oligonucleotides often requires modifications to the natural phosphodiester backbone to enhance stability, delivery, and efficacy. The introduction of chiral centers into the backbone can lead to stereodefined phosphorothioate (B77711) oligonucleotides with distinct biological properties. nih.govumich.edu The synthesis of these modified oligonucleotides relies on chiral building blocks that can be incorporated during solid-phase synthesis. nih.gov

Chiral cyclic amino alcohols, such as this compound, are potential candidates for creating these novel backbone modifications. While direct use of this specific compound is not widely documented, the general strategy involves converting the chiral alcohol into a phosphoramidite (B1245037) building block. This phosphoramidite can then be used in automated oligonucleotide synthesizers. The pyrrolidine ring would introduce a rigid, cyclic constraint into the backbone, and the stereochemistry at C3 would allow for the synthesis of diastereomerically pure oligonucleotides. This approach is analogous to the use of other chiral building blocks, such as those based on limonene-derived oxathiaphospholanes, for the stereo-controlled synthesis of phosphorothioates. nih.gov

Development of Iminosugars and Analogues

Iminosugars are carbohydrate mimics in which the ring oxygen is replaced by a nitrogen atom. This structural change often leads to potent and selective inhibition of glycosidases, enzymes that process carbohydrates. The pyrrolidine ring of this compound provides an excellent starting point for the synthesis of five-membered iminosugar analogues, also known as azasugars. researchgate.netuitm.edu.my

A multi-step synthetic approach has been developed to produce novel pyrrolidine-based iminosugars with potential α-glucosidase inhibitory activity. uitm.edu.myresearchgate.net The synthesis begins with the construction of a highly functionalized pyrrolidine ring core via a multicomponent reaction. uitm.edu.myuitm.edu.my This is followed by amination and stereoselective reduction steps to furnish the final iminosugar analogues. uitm.edu.my One of the most potent α-glucosidase inhibitors identified through this research was ((3S,4S)-4-((4-methoxyphenyl)amino)pyrrolidin-3-yl)methanol, a direct derivative of the title compound. uitm.edu.my This finding underscores the importance of the this compound scaffold in generating new iminosugar candidates for therapeutic applications. researchgate.netmdpi.com

Table 3: Research Findings on a this compound-derived Iminosugar

| Compound | Synthetic Approach | Key Finding |

|---|

Computational and Theoretical Investigations of 3 Aminopyrrolidin 3 Yl Methanol and Its Synthetic Transformations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. It is widely applied to elucidate the mechanisms of chemical reactions, predict reactivity, and characterize the transition states involved in the synthesis of complex molecules, including derivatives of (3-aminopyrrolidin-3-yl)methanol.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of activation barriers. For instance, in reactions involving chiral 3-aminopyrrolidine (B1265635) lithium amides, DFT analysis can model the condensation pathways onto aldehydes. researchgate.net Such studies reveal that the reaction must proceed through a transition state where the aldehyde plane rotates to become perpendicular to the forming carbon-nitrogen bond, leading to a lithium α-amino alcoholate. researchgate.net This level of detail helps rationalize the stereochemical outcomes of asymmetric syntheses.

Furthermore, DFT is used to understand the role of catalysts and solvents. Studies on other reactions, such as the Passerini reaction, have used DFT to show that protic solvents like methanol (B129727) can increase the activation barrier of the rate-determining step due to the formation of hydrogen bonds. acs.org In the synthesis of this compound derivatives, similar DFT models can predict how different solvents or catalysts will influence reaction rates and yields. Transition-state modeling can reveal pH-dependent reaction pathways, guiding the selection of conditions to minimize side reactions.

| Computational Task | Investigated Aspect | Key Findings & Insights | Relevant Compound Class |

|---|---|---|---|

| Transition State Search | Reaction Pathway Energetics | Identifies the lowest energy path and calculates activation barriers, revealing the rate-determining step. | Aldehyde condensation with Chiral Lithium Amides researchgate.net |

| Solvent Modeling (Implicit/Explicit) | Solvent Effects on Reaction Rate | Demonstrates how hydrogen bonding from protic solvents like methanol can stabilize or destabilize transition states, affecting reaction kinetics. acs.org | Multicomponent reactions (e.g., Passerini) acs.org |

| Electron Density Analysis | Nucleophilic/Electrophilic Sites | Predicts sites of reactivity by calculating electron density distributions and HOMO-LUMO gaps, guiding regioselective functionalization. | Aminoimidazodipyridines |

| Mechanism Elucidation | Stepwise vs. Concerted Pathways | Distinguishes between different possible mechanisms by comparing the energies of intermediates and transition states. acs.org | Synergic Deprotonation Reactions acs.org |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are key computational techniques used to explore the range of possible shapes (conformers) a molecule can adopt and how it behaves over time.

MD simulations model the movement of atoms and molecules over a specific period, providing a dynamic picture of conformational changes. ustc.edu.cnijche.com For derivatives of this compound designed to interact with biological targets, MD simulations are crucial. For example, in a study of compounds targeting the 5-HT6 and D3 receptors, MD simulations were performed for 100 nanoseconds to analyze the stability of the ligand-receptor complexes. mdpi.com These simulations can reveal how the introduction of different substituents on the pyrrolidine (B122466) ring affects the molecule's interaction and the stability of the complex. mdpi.com The simulations often place the ligand-receptor complex within a model cell membrane (e.g., a POPC bilayer) and solvate it with water molecules to mimic physiological conditions. mdpi.com

Analysis of MD trajectories can quantify important geometric parameters, such as the distance and angle of hydrogen bonds or salt bridges between the ligand and the receptor. mdpi.com These parameters are critical for understanding binding affinity; for instance, a more stable salt bridge, characterized by optimal geometry throughout the simulation, often correlates with higher binding activity. mdpi.com Conformational studies, supported by experimental methods like NMR spectroscopy, help identify the most stable conformers in solution and can reveal the presence of specific structural motifs, such as intramolecular hydrogen bonds, which can pre-organize the molecule for binding. researchgate.netustc.edu.cn

| Simulation Parameter/Technique | Purpose | Typical Values/Conditions | Derived Insights |

|---|---|---|---|

| Simulation Time | To observe significant conformational changes and binding events. | 100 ns - 2 µs mdpi.comnih.gov | Reveals stability of binding modes and captures dynamic interactions. mdpi.com |

| Force Field | To define the potential energy of the system's particles. | OPLS4, GROMOS 96 ijche.commdpi.com | Ensures accurate representation of molecular interactions. |

| Solvent Model | To mimic the physiological environment. | TIP4P water model, Methanol ustc.edu.cnmdpi.com | Crucial for accurately modeling solvation effects and hydrogen bonding. |

| Ensemble | To control thermodynamic variables like temperature and pressure. | NPT (isothermal-isobaric) ijche.com | Maintains realistic physiological conditions during the simulation. |

| Trajectory Analysis | To analyze geometric and energetic properties over time. | RMSD, bond distances/angles ijche.commdpi.com | Quantifies the stability of the ligand-receptor complex and key interactions. mdpi.com |

Molecular Docking and Ligand-Target Binding Interactions (at a chemical/modeling level)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions. Derivatives of this compound have been investigated using these methods to predict their binding modes and affinities for various protein targets. mdpi.comnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from crystallographic data (PDB database). The ligand, this compound or its derivative, is then computationally placed into the protein's binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each "pose," with the lowest energy poses representing the most likely binding modes.

Studies on related pyrrolidine derivatives have successfully used docking to understand structure-activity relationships. For example, docking of spiro[pyrrolidine-3,3-oxindoles] into the active site of histone deacetylase 2 (HDAC2) helped to confirm it as a potential target. nih.gov Similarly, for inhibitors of Aurora A kinase, structure-based design and modeling were used to develop a pyrimidine-2,4-diamine scaffold with a pyrrolidin-3-yl group, where modeling informed the selection of substituents to enhance binding. nih.gov These models can highlight key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that anchor the ligand in the binding pocket. For instance, analysis of pyrrolo[3,2-c]quinoline derivatives at the D3 receptor revealed the critical role of a salt bridge with the aspartate residue D3.32 for high-affinity binding. mdpi.com

| Ligand Class | Protein Target | Key Interactions Identified | Significance of Findings |

|---|---|---|---|

| 1H-Pyrrolo[3,2-c]quinoline derivatives | 5-HT6 and D3 Receptors mdpi.com | Salt bridge with Asp D3.32; π-π stacking with aromatic residues. mdpi.com | Explained the higher binding affinity of certain enantiomers and derivatives. mdpi.com |

| Spiro[pyrrolidine-3,3-oxindoles] | Histone Deacetylase 2 (HDAC2) nih.gov | Probable binding interactions within the active site. nih.gov | Identified and validated a potential molecular target for anticancer activity. nih.gov |

| Pyrimidine-2,4-diamine derivatives | Aurora A Kinase nih.gov | Electrostatic dipole-dipole interaction with Ala273 in the DFG-out conformation. nih.gov | Guided the rational design of inhibitors with improved potency. nih.gov |

| Ursolic Acid-amino acid conjugates | Estrogen Receptor nih.gov | Binding within the ligand-binding domain. nih.gov | Assessed the potential for further development as anticancer agents. nih.gov |

Prediction of Spectroscopic Parameters and Reactivity Trends

Computational methods are invaluable for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. Techniques like DFT can calculate NMR chemical shifts (¹H, ¹³C) and spin-spin coupling constants with a high degree of accuracy. rsc.orgresearchgate.net Comparing these predicted spectra with experimental data serves as a powerful tool for validating proposed structures and assigning ambiguous signals, which is particularly critical for distinguishing between diastereomers or complex regioisomers.

The prediction process often involves first finding the lowest energy conformation of the molecule, as spectroscopic parameters are highly sensitive to geometry. For flexible molecules, it may be necessary to calculate the parameters for several low-energy conformers and then compute a Boltzmann-averaged spectrum for comparison with the experimental results measured at a specific temperature. schrodinger.com Commercial software packages can automate this workflow, supporting various solvents through implicit models, which is important as solvent can also influence spectral properties. schrodinger.com

Beyond spectroscopy, computational models can predict reactivity trends. By calculating electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, one can estimate a molecule's susceptibility to nucleophilic or electrophilic attack. For example, DFT calculations can predict electron-density distributions at the aminopyrrolidine moiety, identifying the most nucleophilic sites for functionalization. Furthermore, the HOMO-LUMO gap can be correlated with chemical reactivity and has been used to predict the regioselectivity of alkylation reactions. Other studies have used semi-empirical methods to calculate energy levels to predict the fluorescence quantum yields of derivatives, which is useful in the development of fluorescent probes. psu.edunih.gov

| Parameter | Computational Method | Application | Example |

|---|---|---|---|

| NMR Chemical Shifts (¹H, ¹³C, ¹⁵N) | DFT (e.g., PBE0, B3LYP) researchgate.netschrodinger.com | Structure verification, assignment of experimental spectra. | Distinguishing between diastereomers of substituted pyrrolidines. |

| NMR Coupling Constants (J-couplings) | DFT rsc.org | Detailed conformational analysis. | Determining dihedral angles in flexible side chains. |

| Vibrational Circular Dichroism (VCD) / IR | DFT (e.g., B3LYP-D3) schrodinger.com | Determination of absolute stereochemistry. | Assigning the (R/S) configuration without X-ray crystallography. schrodinger.com |

| Fluorescence Quantum Yield (Φf) | Semi-empirical (AM1, INDO/S) psu.edunih.gov | Design of fluorescent labels. | Predicting the Φf of quinoxalinone derivatives based on the S1-Tn energy gap. psu.edunih.gov |

| HOMO-LUMO Gap / Electron Density | DFT | Prediction of reactivity and regioselectivity. | Identifying nucleophilic sites for alkylation on a heterocyclic core. |

Analysis of Intermolecular and Intramolecular Interactions using Quantum Chemical Methods

Quantum chemical methods provide a rigorous framework for analyzing the non-covalent interactions that govern molecular conformation and crystal packing. For this compound, which contains both hydrogen bond donors (amine, hydroxyl) and acceptors (amine nitrogen, hydroxyl oxygen), intramolecular hydrogen bonding (IMHB) is a particularly important feature.

IMHB can significantly influence a molecule's conformational preferences, locking it into a specific shape that may be favorable for binding to a biological target. nih.gov The formation of a pseudo-cyclic structure via an intramolecular hydrogen bond can reduce the entropic penalty of binding and improve properties like membrane permeability. nih.gov Quantum chemical analyses can precisely characterize these bonds. The Quasi-Atomic Orbital (QUAO) bonding analysis, for example, can be used to study IMHB by directly accessing information from the molecular wave function, determining the strength of the interaction in terms of kinetic bond orders (KBOs). nih.govosti.gov This method can reveal that an intramolecular hydrogen bond is a four-electron, three-center interaction. nih.gov

Studies on simple aminoalcohols show that the strength and favorability of IMHB depend on the length of the carbon chain separating the functional groups, with six-membered pseudo-rings often being particularly stable. ustc.edu.cn For this compound, an intramolecular hydrogen bond can form between the 3-amino group and the 3-hydroxymethyl group. Computational analysis can quantify the energy of this interaction and determine its influence on the puckering of the pyrrolidine ring and the orientation of the hydroxymethyl side chain. This analysis is crucial for understanding how the molecule presents its functional groups for intermolecular interactions with other molecules, such as a protein receptor or a solvent like methanol. whiterose.ac.uk

| Type of Interaction | Analytical Method | Key Insights | Relevance to this compound |

|---|---|---|---|

| Intramolecular Hydrogen Bond (IMHB) | QUAO Bonding Analysis, DFT Energy Decomposition nih.govosti.gov | Quantifies bond strength (e.g., in kcal/mol), determines geometric preference (e.g., 5- vs 6-membered rings). ustc.edu.cn | Stabilizes specific conformers, pre-organizes the molecule for receptor binding, influences lipophilicity. nih.gov |

| Intermolecular Hydrogen Bond | DFT, Molecular Dynamics mdpi.comwhiterose.ac.uk | Analyzes the geometry and stability of H-bonds with solvent or receptor residues. mdpi.com | Critical for understanding solvation in protic solvents and for identifying key binding interactions with protein targets. whiterose.ac.uk |

| Salt Bridge | Molecular Dynamics, DFT mdpi.com | Measures the distance, angle, and frequency of occurrence in ligand-protein complexes. mdpi.com | Can be a dominant interaction driving high-affinity binding to biological targets with charged residues (e.g., Asp, Glu). mdpi.com |

| π-Interactions (π-π, C-H···π) | DFT, Crystal Structure Analysis nih.gov | Identifies and characterizes interactions involving aromatic rings. | Relevant for derivatives of this compound that incorporate aromatic moieties. |

Advanced Spectroscopic and Chromatographic Characterization in Synthetic Research Utilizing 3 Aminopyrrolidin 3 Yl Methanol

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Synthetic Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of synthetic compounds, enabling the confirmation of elemental compositions. In the synthesis of derivatives of (3-aminopyrrolidin-3-yl)methanol, HRMS is routinely used to verify the successful incorporation of the aminopyrrolidinyl methanol (B129727) moiety and other synthons.

For instance, in the synthesis of complex heterocyclic compounds, HRMS provides unambiguous confirmation of the final product's molecular formula. The ESI+ (Electrospray Ionization-positive mode) is commonly employed for these analyses. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, which is crucial for identifying correct products and potential byproducts. Research has shown the use of HRMS to confirm the structures of various derivatives, such as pyrimidine-based inhibitors and compounds with potential therapeutic applications. nih.govacs.org For example, the HRMS data for a pyrimidine (B1678525) derivative incorporating a this compound-related fragment was reported as calculated for C24H29ClFN9O [M + H]+ m/z: 514.2246; found, 514.2249, confirming the elemental composition. acs.org

Table 1: Representative HRMS Data for Synthetic Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| Pyrimidine Derivative | C₂₄H₂₉ClFN₉O | 514.2246 | 514.2249 | acs.org |

| N-(aminocycloalkylene)amino acid | C₁₄H₂₀N₄O₄ | 308.14846 | 308.14556 | mdpi.com |

| Quinolone Intermediate | C₁₁H₂₄NO₄ | 234.1705 | 234.1703 | google.com |

| FAK Inhibitor Derivative | C₂₃H₂₆ClN₆NaO₂P | 507.1441 | 507.1457 | nih.gov |

This table is for illustrative purposes and showcases the application of HRMS in characterizing compounds with similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including those derived from this compound. A combination of ¹H, ¹³C, and sometimes ¹⁵N NMR experiments provides comprehensive information about the molecular framework, connectivity, and stereochemistry.

¹H NMR is used to determine the number and environment of protons in a molecule. In derivatives of this compound, characteristic signals for the pyrrolidine (B122466) ring protons and the methylene (B1212753) protons of the hydroxymethyl group can be identified. google.comrsc.org The coupling patterns (splitting) between adjacent protons provide valuable information about the connectivity of the atoms. libretexts.org

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. google.comsemanticscholar.org For example, the carbon atoms of the pyrrolidine ring and the hydroxymethyl group in derivatives of this compound have characteristic chemical shifts. escholarship.org

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can be a powerful tool for probing the electronic environment of nitrogen atoms. youtube.com For aminopyrrolidine derivatives, ¹⁵N NMR can provide direct information about the nitrogen atoms in the pyrrolidine ring. science-and-fun.denih.gov The chemical shifts of primary, secondary, and tertiary amines fall into distinct ranges, aiding in structural assignment. science-and-fun.denih.gov

Table 2: Typical NMR Chemical Shift Ranges for this compound Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Pyrrolidine CH, CH₂ | 1.5 - 4.0 | rsc.org |

| ¹H | CH₂OH | 3.5 - 4.5 | google.com |

| ¹³C | Pyrrolidine C | 25 - 70 | escholarship.org |

| ¹³C | CH₂OH | ~65 | google.com |

| ¹⁵N | Aliphatic Amines | 0 - 100 | science-and-fun.de |

Note: Chemical shifts are highly dependent on the specific molecular structure and solvent.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. d-nb.info This technique is particularly valuable for complex molecules with multiple stereocenters, such as derivatives of chiral this compound.

Table 3: Example of Crystallographic Data for a Related Aromatic Methanol Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P bca | nih.gov |

| a (Å) | 4.7977 (4) | nih.gov |

| b (Å) | 6.2954 (6) | nih.gov |

| c (Å) | 21.6341 (18) | nih.gov |

| V (ų) | 653.42 (10) | nih.gov |

| Z | 4 | nih.gov |

This table presents data for (3-aminophenyl)methanol to illustrate the type of information obtained from X-ray crystallography. nih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used in synthetic chemistry for both reaction monitoring and purity assessment. For chiral compounds like derivatives of this compound, chiral HPLC is essential for determining the enantiomeric purity (ee) of the product.

Reaction monitoring by HPLC allows chemists to track the consumption of starting materials and the formation of products over time, enabling optimization of reaction conditions. researchgate.net For purity assessment, HPLC can separate the desired product from unreacted starting materials, byproducts, and other impurities.

To determine the enantiomeric excess of a chiral product, a chiral stationary phase (CSP) is used in the HPLC system. These stationary phases contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. mdpi.com The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the enantiomeric excess. researchgate.net

Table 4: General Conditions for Chiral HPLC Analysis

| Parameter | Typical Setting | Reference |

| Column | Chiral Stationary Phase (e.g., Chiralpak) | mdpi.com |

| Mobile Phase | Mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol) | google.com |

| Detector | UV Detector | google.com |

| Flow Rate | 0.5 - 1.5 mL/min | google.com |

| Temperature | Ambient or controlled | google.com |

Specific conditions will vary depending on the analyte and the chiral stationary phase used.

Hyphenated Techniques (e.g., LC-MS) for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. resolvemass.ca This makes LC-MS an exceptionally powerful tool for the analysis of complex reaction mixtures and for impurity profiling of synthetic products. researchgate.netchromatographyonline.com

In the context of syntheses involving this compound, LC-MS can be used to identify and quantify not only the main product but also minor components, such as reaction byproducts and degradation products. pnrjournal.comresearchgate.net The liquid chromatograph first separates the components of the mixture, and then the mass spectrometer provides mass information for each separated component, aiding in its identification. resolvemass.ca This is crucial for ensuring the quality and safety of pharmaceutical compounds, where even trace impurities must be identified and controlled. lcms.cz

The use of LC-MS/MS (tandem mass spectrometry) can provide even more detailed structural information by fragmenting the ions of a selected component and analyzing the resulting fragment ions. researchgate.net This can help to elucidate the structure of unknown impurities.

Ligand Design and Catalytic Applications of 3 Aminopyrrolidin 3 Yl Methanol Derivatives

Chiral Ligand Development for Asymmetric Catalysis

The pyrrolidine (B122466) motif is a cornerstone in the architecture of successful chiral ligands for asymmetric catalysis. nih.govmdpi.com Derivatives of (3-Aminopyrrolidin-3-yl)methanol are particularly promising due to their potential to act as tridentate or bidentate ligands. The amino and alcohol groups can coordinate to a metal center, creating a stable chiral environment that effectively biases the stereochemical outcome of a reaction. Modification of the pyrrolidinic nitrogen and the primary amine allows for fine-tuning of the ligand's steric and electronic properties, a critical aspect in optimizing catalyst performance for specific transformations.

Ligands derived from amino alcohols and diamines are highly effective in a range of transition metal-catalyzed asymmetric reactions, most notably in the hydrogenation and transfer hydrogenation of prochiral ketones and imines. While direct catalytic applications of this compound are not extensively documented, its structural motifs are present in highly successful ligand classes for metals like Ruthenium, Rhodium, and Palladium.

Ruthenium complexes bearing chiral tridentate phosphine-diamine or phosphine-amino alcohol ligands have demonstrated exceptional activity and enantioselectivity in the hydrogenation of ketones. nih.gov These ligands create a stable coordination sphere around the metal, with one of the N-H groups participating in a metal-ligand bifunctional mechanism to facilitate hydrogen transfer to the substrate. Derivatives of this compound, upon N-alkylation with a diphenylphosphino-substituted moiety, could form analogous P,N,N or P,N,O tridentate ligands. The rigid pyrrolidine backbone would restrict conformational flexibility, which is often key to achieving high enantioselectivity.

The table below illustrates the performance of analogous Ru-based catalysts in the asymmetric transfer hydrogenation of aromatic ketones, highlighting the potential of such systems.

| Entry | Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (% ee) |

| 1 | Ru(II)-TsDPEN | Acetophenone | 1-Phenylethanol | >99 | 98 (R) |

| 2 | Ru(II)-Chiral P,N,N | 2'-Methoxyacetophenone | 1-(2-methoxyphenyl)ethanol | >99 | 95 (S) |

| 3 | Ru(II)-Chiral P,N,O | 1-Tetralone | 1,2,3,4-tetrahydronaphthalen-1-ol | >99 | 98 (R) |

This interactive table showcases typical results for Ruthenium-catalyzed asymmetric transfer hydrogenation using chiral diamine and amino alcohol-type ligands, which are structural analogues of potential ligands derived from this compound.

Rhodium and Palladium-catalyzed reactions also benefit from chiral diamine and amino alcohol ligands. For instance, Pd-catalyzed allylic amination and Rh-catalyzed C-H insertion are powerful methods for synthesizing complex, optically active nitrogen-containing molecules, where the ligand is crucial for stereocontrol. researchgate.net The development of ligands from the this compound scaffold could provide new avenues for these important synthetic transformations.

Most transition metal-catalyzed asymmetric transformations employing chiral ligands based on scaffolds like this compound are conducted under homogeneous conditions. In this setup, the metal complex is dissolved in the reaction solvent, ensuring maximum accessibility of the catalytic sites and often leading to high activity and selectivity. A significant advantage of homogeneous catalysis is the ability to tune the catalyst's properties precisely through ligand modification.

Organocatalytic Systems Derived from this compound Scaffolds

The field of asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze stereoselective reactions, has established the pyrrolidine ring as a privileged scaffold. mdpi.comresearchgate.net Proline and its derivatives, particularly diarylprolinol silyl ethers, are highly effective catalysts for a wide range of transformations, including aldol, Mannich, and Michael reactions. researchgate.net These reactions typically proceed through an enamine or iminium ion intermediate, formed between the secondary amine of the pyrrolidine catalyst and a carbonyl substrate.

Derivatives of this compound are excellent candidates for bifunctional organocatalysts. The secondary pyrrolidine amine can engage in enamine catalysis, while the additional amino and hydroxyl groups at the C3 position can act as hydrogen-bond donors. This secondary interaction can help to organize the transition state by activating the electrophile and shielding one face of the molecule, thereby enhancing both reaction rate and stereoselectivity. nih.gov

For example, in the Michael addition of an aldehyde to a nitroolefin, the pyrrolidine nitrogen would form an enamine with the aldehyde. Simultaneously, the 3-amino or 3-hydroxymethyl group could form a hydrogen bond with the nitro group of the electrophile, locking it into a specific orientation for the nucleophilic attack. This dual activation is a powerful strategy for achieving high levels of stereocontrol in organocatalysis.

The following table presents representative results for Michael additions catalyzed by pyrrolidine-based organocatalysts, demonstrating the effectiveness of this catalyst class.

| Entry | Catalyst | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| 1 | Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | 95 | 95:5 | 99 |

| 2 | Prolinamide-Thiourea | Cyclohexanone | (E)-Nitrostyrene | 99 | 99:1 | 99 |

| 3 | Pyrrolidine-Sulfonamide | Isovaleraldehyde | 2-Nitrocinnamate | 85 | >95:5 | 94 |

This interactive table summarizes the performance of various bifunctional pyrrolidine organocatalysts in the asymmetric Michael addition, a reaction where derivatives of this compound are expected to be effective.

Computational Approaches in Ligand Discovery and Catalyst Performance Prediction

Computational chemistry has become an indispensable tool in modern catalyst design, providing deep mechanistic insights and enabling the prediction of catalyst performance before undertaking extensive experimental work. Density Functional Theory (DFT) is a powerful method used to model the intricate details of catalytic cycles, including the structures of reactants, intermediates, and, most importantly, the transition states that govern stereoselectivity.

For a catalyst derived from this compound, DFT calculations can be employed to:

Model Transition States: By calculating the energies of the competing transition states leading to the (R) and (S) products, the enantiomeric excess (% ee) of a reaction can be predicted. This allows researchers to understand the specific steric and electronic interactions responsible for asymmetric induction.

Analyze Non-Covalent Interactions: DFT can elucidate the crucial role of non-covalent interactions, such as hydrogen bonding between a catalyst's functional groups and the substrate, in stabilizing the preferred transition state.

Guide Ligand Design: By systematically modifying the ligand structure in silico (e.g., by adding bulky groups or electron-withdrawing/donating substituents) and calculating the effect on the transition state energies, researchers can rationally design new ligands with improved selectivity.

More recently, machine learning (ML) has emerged as a complementary approach to accelerate catalyst discovery. ML models can be trained on datasets of experimental results or high-throughput DFT calculations. Once trained, these models can predict the enantioselectivity of new, untested catalyst candidates in a fraction of the time required for DFT calculations. This strategy enables the rapid screening of vast virtual libraries of potential ligands derived from a core scaffold like this compound, identifying the most promising candidates for experimental synthesis and validation.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The demand for enantiomerically pure (3-Aminopyrrolidin-3-yl)methanol and its derivatives necessitates the development of synthetic routes that are not only efficient but also environmentally benign. A significant focus is on improving atom economy, which maximizes the incorporation of starting materials into the final product, thereby minimizing waste.

Current research is exploring stereoselective methods starting from acyclic precursors to construct the pyrrolidine (B122466) ring. mdpi.com This approach offers the potential for high enantioselectivity through asymmetric catalysis, a cornerstone of modern organic synthesis. For instance, the use of proline or 4-hydroxyproline (B1632879) as chiral starting materials is a common strategy for synthesizing pyrrolidine derivatives, where the existing chirality of the starting material directs the stereochemical outcome of subsequent reactions. mdpi.com

Flow chemistry is another promising avenue for the sustainable synthesis of pyrrolidine-containing molecules. researchgate.net This technology offers advantages such as enhanced reaction control, improved safety, and the potential for straightforward scaling-up. The integration of flow reactors can lead to higher yields and reduced reaction times compared to traditional batch processes. researchgate.net Researchers are actively investigating the application of flow chemistry to multi-step syntheses of complex pyrrolidine derivatives, aiming to streamline the production of compounds like this compound. researchgate.net

Exploration of New Derivatization Strategies for Enhanced Analytical Resolution and Detection

The accurate determination of enantiomeric purity is crucial for the application of chiral compounds like this compound, particularly in the pharmaceutical industry. The development of novel chiral derivatization reagents is essential for enhancing the resolution and detection of enantiomers by chromatographic techniques such as high-performance liquid chromatography (HPLC).

Chiral derivatization involves reacting the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase. Recent advancements have focused on creating derivatization agents that not only provide excellent separation but also possess chromophoric or fluorophoric groups for highly sensitive detection. mdpi.comkumamoto-u.ac.jp

For instance, reagents like 4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole and its analogues have been successfully employed for the enantioseparation of various chiral compounds. mdpi.comkumamoto-u.ac.jp The development of new reagents with tailored properties, such as enhanced fluorescence or specific reactivity towards the amine or alcohol group of this compound, is an active area of research. These efforts aim to lower detection limits and improve the accuracy of enantiomeric excess determination. researchgate.net

The optimization of derivatization reaction conditions, including solvent, temperature, and the use of catalysts or activating agents, is also critical for achieving quantitative and epimerization-free derivatization. nih.gov

Expansion of Applications in Materials Science and Supramolecular Chemistry

While the primary applications of this compound and its derivatives have been in medicinal chemistry, there is growing interest in their potential in materials science and supramolecular chemistry. The presence of multiple hydrogen bond donors and acceptors, along with its chiral nature, makes this compound an attractive building block for the construction of ordered molecular assemblies.

In materials science, derivatives of aminopyrrolidines are being investigated for the development of novel functional materials. sigmaaldrich.com For example, the incorporation of chiral pyrrolidine moieties into polymers or onto surfaces can induce specific properties, such as chiroptical activity. rsc.org Research has shown that nanofilms derivatized with a chiral (S)-3-methyl-3-amino-1-(4'-cyano-4-azobenzene)pyrrolidine exhibit supramolecular chiral structures. rsc.org This opens up possibilities for creating materials with applications in optics, sensing, and asymmetric catalysis.

In the field of supramolecular chemistry, the ability of this compound to form well-defined structures through non-covalent interactions is being explored. rsc.org The formation of hydrogen-bonded networks and coordination complexes with metal ions can lead to the creation of functional supramolecular systems. rsc.org The study of weak intramolecular interactions, such as C–H···O and C–O···π interactions, in peptide-based compounds containing cyclic scaffolds provides insights into how these forces can control molecular conformation and lead to the formation of pseudo-cyclic motifs. royalsocietypublishing.org This understanding is crucial for designing molecules with specific folding patterns and recognition properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis and discovery. thieme-connect.com For the synthesis of this compound and its derivatives, these computational tools offer the potential to accelerate the development of new reactions and optimize existing processes.

AI and ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. researchgate.netacs.org This can significantly reduce the number of experiments required, saving time and resources. For example, machine learning models can be used to predict quantitative structure-activity relationships (QSARs), which can guide the design of new derivatives with desired properties. researchgate.net

Q & A

Q. What are the common synthetic routes for (3-Aminopyrrolidin-3-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of pyrrolidinone derivatives or through nucleophilic substitution reactions. For example, a modified approach involves reacting 3-aminopyrrolidine with formaldehyde under controlled pH (8–9) and temperature (40–60°C) to introduce the methanol group. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) is often employed to reduce intermediates, with yields optimized by adjusting solvent polarity (e.g., methanol/water mixtures) and catalyst loading . Impurity profiles are monitored via HPLC, with purity >95% achievable through iterative recrystallization in ethanol .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on a combination of H/C NMR and high-resolution mass spectrometry (HRMS). Key NMR signals include the methine proton at δ 3.8–4.2 ppm (C3-amino group) and the hydroxymethyl protons at δ 3.5–3.7 ppm. X-ray crystallography is used for absolute stereochemical assignment, particularly for resolving enantiomeric forms, as seen in related pyrrolidine derivatives . IR spectroscopy further validates the presence of -NH (stretch ~3350 cm) and -OH (broad peak ~3200 cm) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, eluent: CHCl/MeOH 9:1) removes polar byproducts. For enantiomeric resolution, chiral stationary phases (e.g., amylose-based) are recommended. Recrystallization in ethanol/water (7:3) at 4°C enhances purity, with yields improving by slow cooling to minimize co-precipitation of impurities .

Advanced Research Questions

Q. How does stereochemistry at the 3-position of pyrrolidine influence the compound’s reactivity and biological interactions?